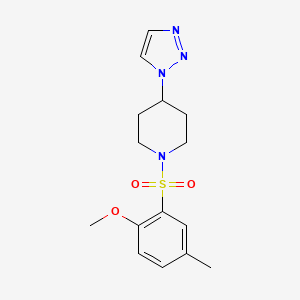

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a triazole ring and a methoxy-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12-3-4-14(22-2)15(11-12)23(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGCIGSOLHZLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylbenzenesulfonyl chloride, is prepared by reacting 2-methoxy-5-methylbenzenesulfonic acid with thionyl chloride.

Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl piperidine intermediate.

Click chemistry: The final step involves the introduction of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This step involves reacting the sulfonyl piperidine intermediate with an azide and an alkyne under copper catalysis to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 1-((2-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- 1-((2-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine

Uniqueness

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the methoxy-methylphenyl group and the triazole ring, which confer specific chemical and biological properties. This combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antibacterial and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.35 g/mol . The structural components include a piperidine ring, a triazole moiety, and a sulfonyl group attached to a methoxy-substituted phenyl ring.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities. The biological activity of this specific compound can be categorized into several key areas:

1. Antibacterial Activity

Studies have shown that derivatives containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, compounds synthesized with these moieties demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases.

- Urease : This enzyme is involved in the hydrolysis of urea to ammonia and carbon dioxide. The compound has shown strong inhibitory activity against urease, which could be useful in managing conditions such as urinary tract infections .

Antibacterial Screening Results

The antibacterial efficacy was assessed through various assays:

- Compounds were tested against multiple bacterial strains.

- The most active compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM , significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition Studies

Inhibition studies revealed:

- AChE Inhibition : The compound showed promising results as an AChE inhibitor, indicating potential for therapeutic applications in Alzheimer's disease.

- Urease Inhibition : Strong inhibitory activity was noted, suggesting its potential use in treating conditions associated with urease-producing bacteria .

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

- Case Study on Urease Inhibitors : A study highlighted the synthesis of various piperidine derivatives that demonstrated significant urease inhibition, supporting their potential as therapeutic agents against infections caused by urease-producing bacteria .

- AChE Inhibitors : Research on piperidine derivatives indicated their effectiveness in enhancing cognitive function through AChE inhibition, supporting their use in neurodegenerative disease treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and click chemistry steps. For example, sulfonylation of the piperidine core with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) is followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety . Key parameters include temperature control (reflux in THF/acetone for triazole formation) and catalyst loading (10 mol% CuI) to minimize side reactions. Yield optimization requires monitoring intermediates via HPLC or TLC .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of triazole formation (e.g., ¹H-NMR to verify 1,4-disubstitution) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight accuracy (e.g., ESI-MS for [M+H]+ ion detection) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or target specificity. Address this by:

- Dose-Response Studies : Test a broad concentration range (nM to μM) to identify EC50/IC50 values .

- Target Validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm on-target effects .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., sulfonyl group modifications) to isolate critical functional groups .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Test counterions (e.g., hydrochloride) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the sulfonyl or triazole moieties .

- Nanoparticle Encapsulation : Use lipid-based carriers to improve pharmacokinetic profiles .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for sulfonyl or triazole groups (e.g., kinases, GPCRs) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate with MD simulations to assess stability .

- Experimental Cross-Verification : Compare docking scores with in vitro binding assays (e.g., SPR or ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.